molecular formula C27H26NNaO5 B8175983 (R)-Posenacaftor (sodium)

(R)-Posenacaftor (sodium)

Cat. No.: B8175983
M. Wt: 467.5 g/mol
InChI Key: FIMNRWQYZVDFTK-LMOVPXPDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Posenacaftor sodium is the R-enantiomer of Posenacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It functions by modulating the folding and trafficking of mutant CFTR proteins, particularly the F508del variant, which is responsible for ~90% of cystic fibrosis (CF) cases . The compound’s sodium salt formulation enhances solubility and bioavailability, making it suitable for preclinical and research applications.

Properties

IUPAC Name

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1S)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMNRWQYZVDFTK-LMOVPXPDSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C27H27NNaO5 (derived from the InChI string in ) .
  • SMILES : O(C1=CC=C(C)C2N=C(C3OC4=CC=CC=C4C=3C)C=C(C(=O)O)C1=2)[C@H](C1CCOCC1)C.[NaH] .
  • Key Features : The structure includes a sodium ion bound to a carboxylate group, a bicyclic aromatic core, and stereospecific R-configuration at the chiral center, critical for its activity .

Comparison with Similar CFTR Correctors

Structural and Functional Differences

The following table compares (R)-Posenacaftor sodium with other CFTR correctors, including VX-809 (Lumacaftor), Vanzacaftor (VX-121), and Bamocaftor (VX-659):

Compound Molecular Formula Molecular Weight (g/mol) EC50 (μM) Mechanism Clinical Status
(R)-Posenacaftor sodium C27H27NNaO5 ~468.5 (estimated) N/A Enhances F508del-CFTR folding and membrane trafficking via stereospecific binding . Preclinical/Research
VX-809 (Lumacaftor) C24H18F2N2O5 452.41 0.1 Stabilizes F508del-CFTR during endoplasmic reticulum processing . FDA-approved (Orkambi®)
Vanzacaftor (VX-121) C32H39N7O4S 617.76 N/A Improves CFTR maturation and surface expression; oral bioavailability . Phase III trials
Bamocaftor (VX-659) Not disclosed N/A N/A Synergistic corrector used in triple therapy (with Tezacaftor/Ivacaftor) . Phase III trials (combo use)

Key Research Findings

Efficacy :

  • VX-809 : Increases F508del-CFTR expression by 7.1-fold in Fischer rat thyroid (FRT) cells .
  • (R)-Posenacaftor sodium : Demonstrates enantiomer-specific activity, with the R-form showing superior binding affinity compared to racemic mixtures .
  • Bamocaftor : Restores ~50% of wild-type CFTR function in human bronchial epithelial cells when combined with other correctors .

Mechanistic Insights :

  • VX-809 and (R)-Posenacaftor sodium target distinct CFTR domains. VX-809 stabilizes the first nucleotide-binding domain (NBD1), while (R)-Posenacaftor sodium facilitates interdomain assembly .
  • Vanzacaftor’s larger molecular structure allows for enhanced pharmacokinetics, enabling once-daily dosing in trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.